IMD-Catechol Suppresses IL-6 Secretion to Baseline Levels Unlike Parent SMIP
In murine bone marrow-derived dendritic cells (BMDCs) stimulated with the parent SMIP (imidazoquinolinone TLR7/8 agonist), IMD-catechol reduced IL-6 secretion to near background levels, whereas the parent SMIP alone or equimolar mixtures of the SMIP with free NF-κB modulators induced high IL-6 production [1].
| Evidence Dimension | IL-6 cytokine secretion (in vitro) |
|---|---|
| Target Compound Data | Reduced to almost baseline (comparable to unstimulated cells) |
| Comparator Or Baseline | Parent SMIP: high IL-6 secretion; Equimolar SMIP + free NF-κB modulator mixture: high IL-6 secretion |
| Quantified Difference | Complete suppression of SMIP-induced IL-6 elevation |
| Conditions | Murine BMDCs, 8 h incubation, 70 nmol imidazoquinolinone equivalent |
Why This Matters
Demonstrates that the covalent dimer architecture uniquely abrogates SMIP-driven pro-inflammatory cytokine release, a prerequisite for safe in vivo administration.
- [1] Kimani, F. W., et al. Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators. ACS Med. Chem. Lett. 2021, 12 (9), 1441–1448. View Source
